Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate
Overview
Description
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate is a chemical compound with the molecular formula C11H12ClFN2O2 and a molecular weight of 258.679 g/mol . It is categorized as an ester and is primarily used for research purposes . This compound is notable for its unique structure, which includes a pyrrolidine ring, a nicotinate moiety, and halogen substituents, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate nicotinic acid derivative and pyrrolidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrrolidine ring or nicotinate moiety.
Hydrolysis Products: Nicotinic acid and methanol.
Scientific Research Applications
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in studies to understand the biological activity of pyrrolidine-containing compounds.
Pharmacological Research: Investigated for its potential effects on biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylpyridine: Similar structure but with a pyridine ring instead of a nicotinate moiety.
Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylbenzoate: Contains a benzoate group instead of a nicotinate moiety.
Uniqueness
Structural Features: The combination of a pyrrolidine ring, nicotinate moiety, and halogen substituents makes Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate unique.
Biological Activity: Its specific structure may confer unique biological activities compared to similar compounds.
Properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-4-2-3-5-15/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQMMXPAAQBHET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)N2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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